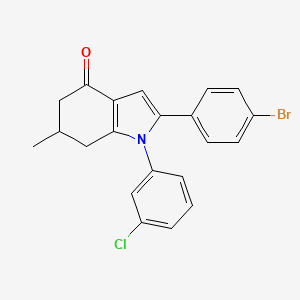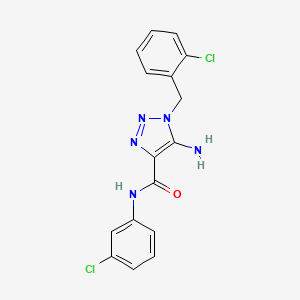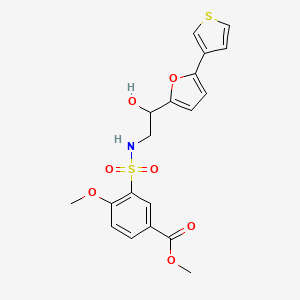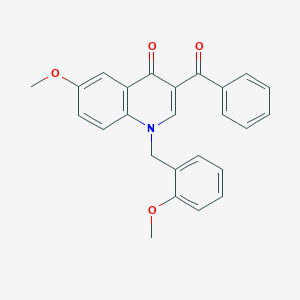
2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple aromatic rings and halogen substituents. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromo- and chlorophenyl groups have been studied, which can give insights into the potential behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can provide a framework for the synthesis of "this compound". For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a ketone precursor and includes a key resolution step to obtain optically pure enantiomers . This suggests that a similar approach could be adapted for the synthesis of the compound of interest, potentially involving the use of chiral resolution techniques to achieve enantiomeric purity.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the absolute configurations of the molecules . Additionally, NMR, IR, and MS spectra are commonly used to establish the structure of synthesized compounds, as seen in the third paper . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its configuration and to understand the spatial arrangement of its atoms.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the bromo- and chlorophenyl groups, which can participate in various chemical reactions. For example, halogenated aromatics can undergo nucleophilic aromatic substitution reactions or can be used in cross-coupling reactions to form new carbon-carbon bonds . The specific reactivity patterns would depend on the overall structure of the compound and the electronic effects of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of halogens suggests that the compound would have a relatively high molecular weight and may exhibit significant intermolecular interactions such as halogen bonding, which could affect its melting and boiling points . The compound's solubility in various solvents and its stability under different conditions would be important properties to consider in both its synthesis and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized through various techniques such as IR, NMR spectroscopy, and elemental analysis. These characterizations are crucial in understanding the structure and properties of the compound for further research applications (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
- Certain derivatives of this compound have demonstrated significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular and Electronic Structures
- Studies have been conducted on the molecular and electronic structures of related compounds, using techniques like X-ray single crystal diffraction and density functional theory calculations. Understanding these structures is essential for the potential application of these compounds in various fields (Kırca, Kaştaş, & Ersanli, 2021).
Potential in Pharmaceutical Applications
- The compound and its derivatives have shown potential in pharmaceutical applications. This is evidenced through studies involving molecular docking analysis and assessments of drug-like properties, suggesting their use in developing new medicinal compounds (Rajni Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).
Optical and Electronic Properties
- The compound has been studied for its optical and electronic properties, which are essential for its potential application in optoelectronics and semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Antifungal Activity
- Derivatives of this compound have exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. This suggests their potential use in antifungal applications (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIORSBFRYHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2530809.png)

![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)
